(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one
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Overview
Description
The compound (3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one is a complex organic molecule with potential applications in various fields of scientific research. This compound belongs to the class of thieno[3,4-d]imidazoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-d]imidazole core, followed by the introduction of the hydroxy and methoxypropyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the thieno[3,4-d]imidazole core.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its biological activity and pharmacokinetic properties are evaluated to determine its suitability for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it a valuable component in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3aS,4S,6aR)-4-(5-Hydroxypentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2-one
- (3aR,6aS)Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Uniqueness
Compared to similar compounds, (3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one stands out due to its unique combination of functional groups. The presence of both hydroxy and methoxypropyl groups, along with the dibenzyl substitution, imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
28092-53-7 |
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Molecular Formula |
C23H28N2O3S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C23H28N2O3S/c1-28-14-8-13-23(27)21-20(17-29-23)24(15-18-9-4-2-5-10-18)22(26)25(21)16-19-11-6-3-7-12-19/h2-7,9-12,20-21,27H,8,13-17H2,1H3/t20-,21-,23-/m0/s1 |
InChI Key |
AJYWROKDQMJIES-FUDKSRODSA-N |
Isomeric SMILES |
COCCC[C@]1([C@@H]2[C@H](CS1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Canonical SMILES |
COCCCC1(C2C(CS1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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